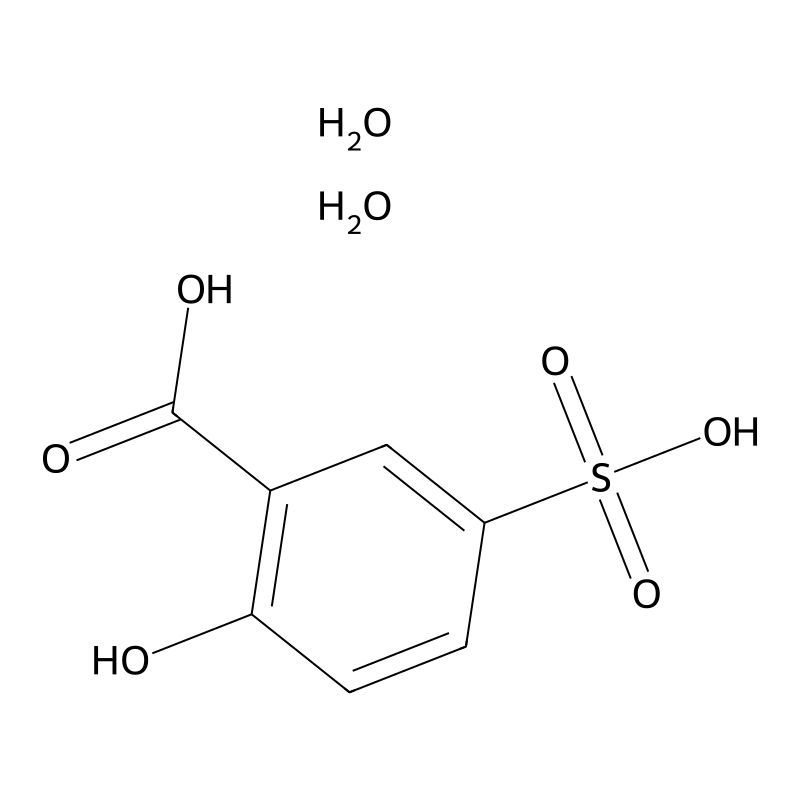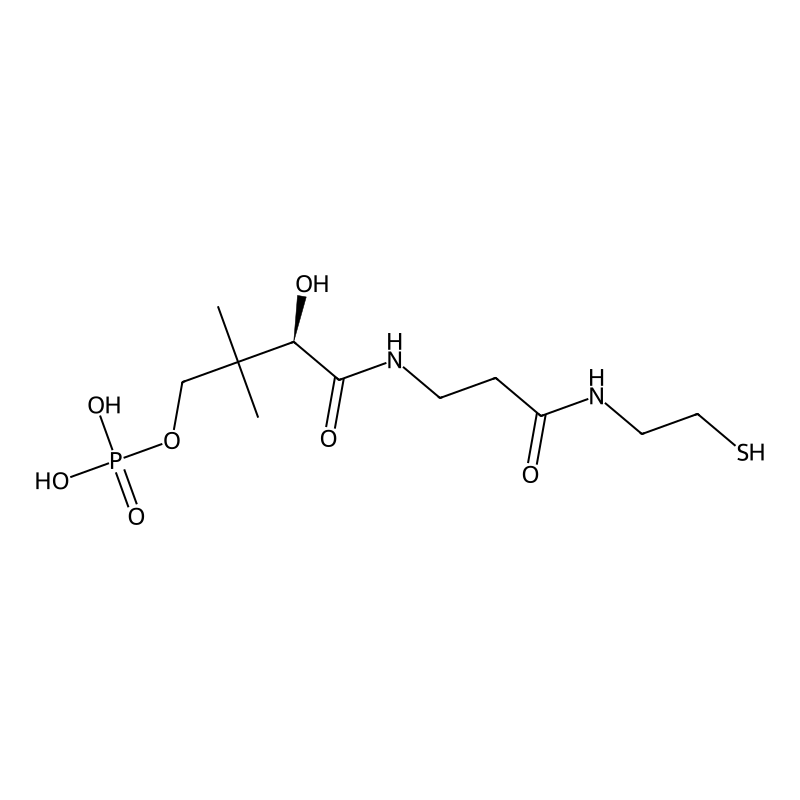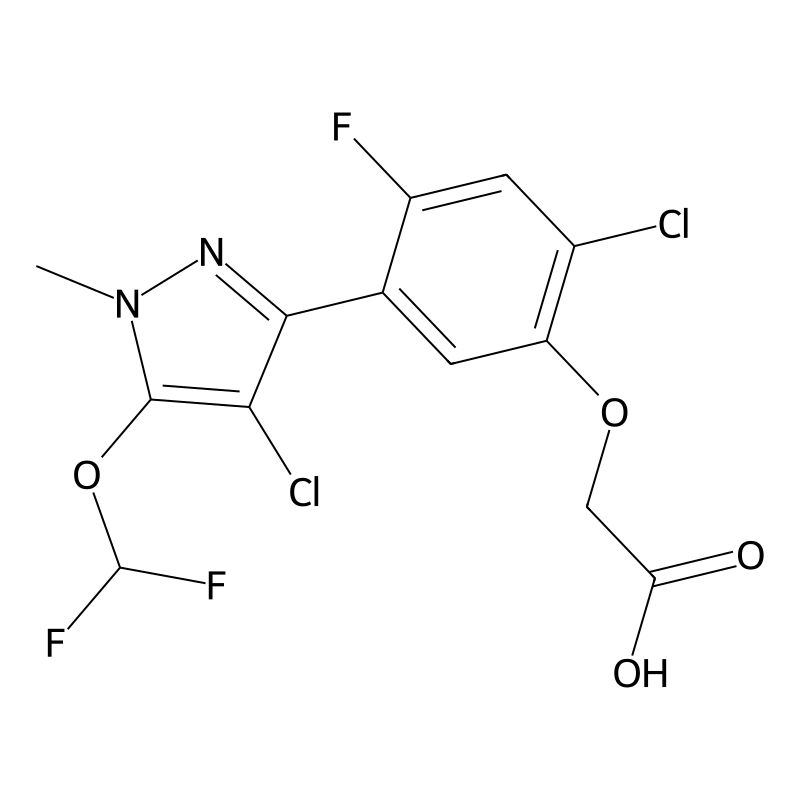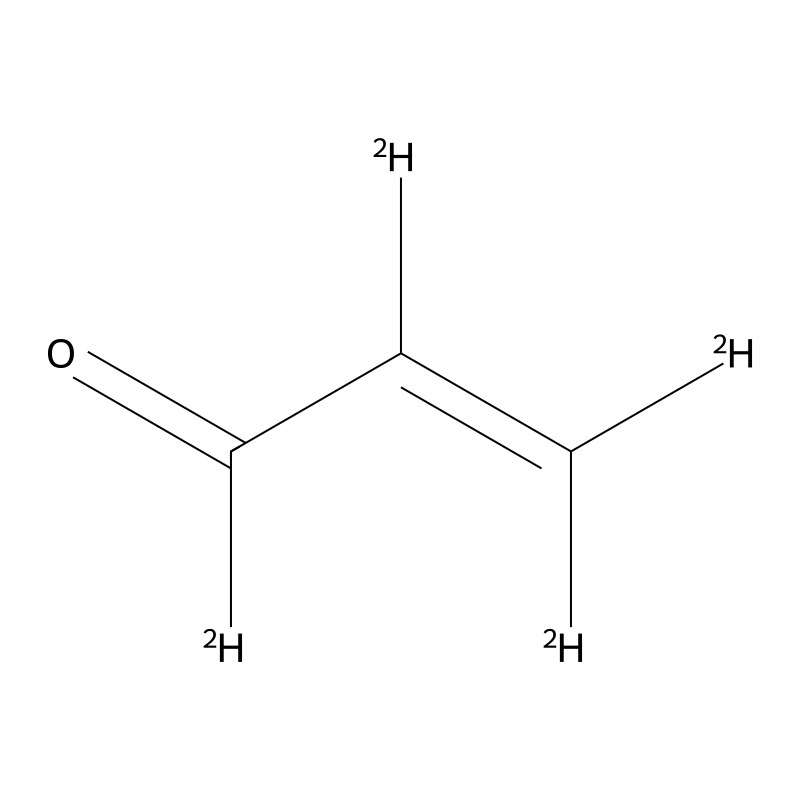5-Sulfosalicylic acid dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protein Precipitation:
One of the primary applications of 2-Hydroxy-5-sulfobenzoic acid dihydrate (also known as 5-sulfosalicylic acid dihydrate) in scientific research is protein precipitation. It acts as a protein precipitant, causing proteins to come out of solution. This process is valuable for various downstream applications, including protein purification and analysis by techniques like electrophoresis and mass spectrometry [, ].
Here's how it works: The acidic nature of 5-sulfosalicylic acid disrupts the electrostatic interactions that stabilize proteins in solution. Additionally, the aromatic rings of the molecule interact with hydrophobic regions of proteins, further promoting their precipitation [].
Metal Scavenger:
5-Sulfosalicylic acid dihydrate can also function as a metal scavenger. It can bind to metal ions, removing them from a solution. This property can be beneficial in experiments where metal ions might interfere with subsequent analyses or reactions [].
Other Applications:
Beyond protein precipitation and metal scavenging, 5-sulfosalicylic acid dihydrate finds use in various other scientific research applications, including:
- Preparation for Chromatography: It can help remove proteins before chromatographic analysis, improving the separation and detection of other biomolecules [].
- Fixing and Reducing Agent in Gels: This compound plays a role in fixing and reducing proteins in gels used for electrophoresis techniques, like SDS-PAGE [].
- Amino Acid Detection: It can be used as a spray reagent to detect amino acids on thin-layer chromatography plates [].
5-Sulfosalicylic acid dihydrate is a chemical compound with the molecular formula C₇H₈O₆S·2H₂O and a molar mass of approximately 254.22 g/mol. This compound appears as a white solid and is highly soluble in water, exhibiting a pH of less than 0.5 when dissolved at a concentration of 200 g/L . It is classified as a sulfonic acid derivative of salicylic acid, characterized by the presence of a sulfonic group (-SO₃H) attached to the aromatic ring, which significantly influences its chemical properties and reactivity .
The primary mechanism of action of 5-sulfosalicylic acid in protein precipitation involves electrostatic interactions. The negatively charged sulfonate group (SO3⁻) interacts with the positively charged amino acid side chains (e.g., lysine, arginine) of proteins, leading to the neutralization of their charges and subsequent aggregation and precipitation []. Additionally, the aromatic ring structure may contribute to hydrophobic interactions with protein surfaces, further promoting precipitation [].
Example Reactions- Esterification Reaction: Reacting with alcohols to form esters.
- Condensation Reaction: Participating in the formation of larger organic molecules through the removal of water.
5-Sulfosalicylic acid dihydrate has demonstrated notable biological activity, particularly in its role as an analytical reagent and in biochemical assays. It is recognized for its ability to precipitate proteins and is often used in laboratory settings to analyze protein content in various samples . Additionally, it exhibits antimicrobial properties, making it useful in certain pharmaceutical applications.
The synthesis of 5-sulfosalicylic acid dihydrate typically involves sulfonation of salicylic acid using concentrated sulfuric acid or sulfur trioxide. This process yields the sulfonic acid derivative, which is then crystallized from aqueous solutions to obtain the dihydrate form.
General Synthesis Steps- Sulfonation: Salicylic acid reacts with concentrated sulfuric acid.
- Crystallization: The product is dissolved in water and allowed to crystallize.
- Purification: The crystals are filtered and dried to yield 5-sulfosalicylic acid dihydrate.
5-Sulfosalicylic acid dihydrate finds applications across various fields:
- Analytical Chemistry: Used as a reagent for protein precipitation and quantification.
- Pharmaceuticals: Employed in drug formulation due to its antimicrobial properties.
- Catalysis: Acts as a catalyst in organic synthesis reactions .
- Biochemistry: Utilized in assays for enzyme activity and protein analysis.
Studies have indicated that 5-sulfosalicylic acid dihydrate can interact with various biomolecules, notably proteins. Its ability to precipitate proteins makes it valuable for analyzing protein content in biological samples. Moreover, research has shown that it can influence enzyme activity, potentially affecting metabolic pathways when used in biochemical assays .
5-Sulfosalicylic acid dihydrate shares similarities with various sulfonic acids and salicylic acid derivatives. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Salicylic Acid | C₇H₆O₃ | Contains hydroxyl group; used in pain relief medications. |
| Sulfanilic Acid | C₆H₇N₃O₃S | An amino sulfonic acid; used as a dye intermediate. |
| Benzenesulfonic Acid | C₆H₆O₃S | Simple sulfonic acid; widely used in industrial applications. |
Uniqueness of 5-Sulfosalicylic Acid Dihydrate
What sets 5-sulfosalicylic acid dihydrate apart is its dual functionality as both an analytical reagent and a catalyst, along with its specific ability to precipitate proteins effectively. This makes it particularly valuable in biochemical research compared to other similar compounds that may not exhibit such versatility.
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 55 of 176 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 121 of 176 companies with hazard statement code(s):;
H302 (92.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (49.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (48.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (48.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (35.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








